N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine
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Overview
Description
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine is an organic compound with the molecular formula C15H10N2O2S and a molecular weight of 282.3 g/mol This compound is characterized by the presence of a naphthalene ring and a thienyl ring, connected through a methylene bridge with an amine group
Preparation Methods
The synthesis of N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine involves several steps, typically starting with the preparation of the naphthyl and thienyl precursors. One common method involves the condensation of 1-naphthylamine with 5-nitro-2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, due to the electron-donating nature of the amine group.
Condensation: The methylene bridge allows for further condensation reactions with other aldehydes or ketones, forming more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism by which N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine can be compared to other similar compounds, such as:
2-Naphthyl-[(5-nitro-2-thienyl)methylene]amine: Similar structure but with the naphthyl group in a different position, leading to different reactivity and applications.
1-Naphthyl-[(4-nitro-2-thienyl)methylene]amine:
1-Naphthyl-[(5-amino-2-thienyl)methylene]amine: The amino group instead of the nitro group results in different biological activities and applications
Properties
Molecular Formula |
C15H10N2O2S |
---|---|
Molecular Weight |
282.3g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)15-9-8-12(20-15)10-16-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
RIZQIHSQTLYUGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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